An In-depth Technical Guide to 2-Amino-4-methylphthalazin-1(2H)-one: Synthesis, Properties, and Biological Significance
An In-depth Technical Guide to 2-Amino-4-methylphthalazin-1(2H)-one: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-4-methylphthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related phthalazinone derivatives to project its chemical properties, structural features, and potential biological activities. The guide outlines a plausible synthetic pathway, details expected analytical characteristics, and explores the role of the broader aminophthalazinone class as potent enzyme inhibitors in therapeutic areas such as oncology. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel phthalazinone-based therapeutic agents.
Introduction
Phthalazinones are a class of bicyclic heterocyclic compounds containing a fused benzene and pyridazine ring system. This scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The introduction of an amino group at the 2-position of the phthalazinone core, as in 2-amino-4-methylphthalazin-1(2H)-one, is of significant interest as it can modulate the molecule's physicochemical properties and biological target interactions. This guide focuses on the synthesis, chemical properties, and potential therapeutic applications of 2-amino-4-methylphthalazin-1(2H)-one, drawing parallels from structurally analogous compounds.
Chemical Structure and Properties
The chemical structure of 2-amino-4-methylphthalazin-1(2H)-one consists of a phthalazinone core with a methyl group at the 4-position and an amino group at the 2-position.
Molecular Formula: C₉H₉N₃O
Molecular Weight: 175.19 g/mol
IUPAC Name: 2-amino-4-methylphthalazin-1(2H)-one
Table 1: Predicted Physicochemical Properties of 2-amino-4-methylphthalazin-1(2H)-one
| Property | Predicted Value | Notes |
| Melting Point (°C) | 180 - 220 | Based on related aminophthalazinone structures. |
| Boiling Point (°C) | > 300 | High due to polar nature and potential for intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF). | The amino group may slightly increase aqueous solubility compared to the unsubstituted phthalazinone. |
| pKa | 3-5 (amino group), 9-11 (amide N-H) | Estimated based on similar functional groups. |
| LogP | 1.0 - 2.0 | Calculated based on structure. |
Synthesis
A plausible synthetic route to 2-amino-4-methylphthalazin-1(2H)-one involves a two-step process, starting from the readily available 2-acetylbenzoic acid.
Step 1: Synthesis of 4-methylphthalazin-1(2H)-one
The first step is the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate. This reaction is a standard method for the synthesis of 4-substituted phthalazinones.[1]
Step 2: N-Amination of 4-methylphthalazin-1(2H)-one
The second step involves the introduction of an amino group at the N-2 position of the phthalazinone ring. While specific protocols for this transformation on phthalazinones are scarce, general methods for N-amination of heterocyclic compounds can be adapted. One such method involves the use of an electrophilic aminating agent like an oxaziridine derivative.
Experimental Protocols
Protocol 1: Synthesis of 4-methylphthalazin-1(2H)-one
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To a solution of 2-acetylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product, 4-methylphthalazin-1(2H)-one, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
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The product can be further purified by recrystallization from ethanol.
Protocol 2: N-Amination of 4-methylphthalazin-1(2H)-one (Proposed)
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Dissolve 4-methylphthalazin-1(2H)-one (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or chloroform).
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Add a base (e.g., sodium hydride) to deprotonate the N-H of the phthalazinone.
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Cool the mixture to 0°C and add a solution of an electrophilic aminating agent, such as 3-phenyl-2-(phenylsulfonyl)oxaziridine (1.1 equivalents), dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-amino-4-methylphthalazin-1(2H)-one.
Caption: Proposed synthetic workflow for 2-amino-4-methylphthalazin-1(2H)-one.
Structural Characterization and Spectral Data
The structure of 2-amino-4-methylphthalazin-1(2H)-one can be unequivocally confirmed using a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are summarized below.
Table 2: Predicted Spectroscopic Data for 2-amino-4-methylphthalazin-1(2H)-one
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets, ~7.5-8.5 ppm) - Methyl protons (singlet, ~2.5 ppm) - Amino protons (broad singlet, exchangeable with D₂O, ~5.0-6.0 ppm) |
| ¹³C NMR | - Carbonyl carbon (~160-165 ppm) - Aromatic carbons (~120-140 ppm) - Methyl carbon (~20 ppm) |
| IR (cm⁻¹) | - N-H stretching (two bands for NH₂, ~3300-3400 cm⁻¹) - C=O stretching (~1650-1670 cm⁻¹) - C=N stretching (~1600-1620 cm⁻¹) - Aromatic C-H stretching (~3000-3100 cm⁻¹) |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z = 176.08 |
Biological Activities and Potential Therapeutic Applications
While the specific biological profile of 2-amino-4-methylphthalazin-1(2H)-one has not been reported, the broader class of aminophthalazinones has garnered significant attention for its potent anticancer properties. These compounds are known to act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
PARP Inhibition
PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[2] Phthalazinone-based compounds, most notably Olaparib, are potent PARP inhibitors.[2][3] The phthalazinone core is crucial for binding to the nicotinamide-binding domain of the PARP enzyme.[4] The amino group at the 2-position of 2-amino-4-methylphthalazin-1(2H)-one could potentially form additional hydrogen bonds within the active site, thereby influencing its inhibitory activity.
Caption: Simplified signaling pathway of PARP inhibition by aminophthalazinones.
VEGFR-2 Inhibition
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2.[5][6][7] The phthalazinone scaffold serves as a hinge-binding motif, interacting with the ATP-binding site of the VEGFR-2 kinase domain. The substituents on the phthalazinone ring are critical for modulating the potency and selectivity of these inhibitors. The 2-amino and 4-methyl groups of the title compound could influence its binding affinity and pharmacokinetic properties.
Structure-Activity Relationships (SAR)
Based on studies of various phthalazinone derivatives, several structure-activity relationships can be inferred:
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The Phthalazinone Core: This is generally essential for the primary binding interaction with the target enzyme (e.g., the hinge region of kinases or the nicotinamide binding site of PARP).
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Substituents at the 4-position: The nature of the substituent at this position can significantly impact potency and selectivity. In the case of 2-amino-4-methylphthalazin-1(2H)-one, the small methyl group is unlikely to cause significant steric hindrance.
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Substituents at the 2-position: The amino group at the N-2 position can act as a hydrogen bond donor, potentially forming additional interactions with the target protein and influencing the molecule's solubility and pharmacokinetic profile.
Caption: Logical diagram of aminophthalazinone structure-activity relationships.
Conclusion
2-amino-4-methylphthalazin-1(2H)-one represents an intriguing, yet underexplored, member of the medicinally relevant phthalazinone family. While direct experimental data remains elusive, this technical guide provides a robust, inferred profile of its chemical and physical properties, a plausible synthetic strategy, and a strong rationale for its potential biological activities, particularly as an anticancer agent through the inhibition of enzymes like PARP and VEGFR-2. The information presented herein serves as a valuable starting point for researchers aiming to synthesize and evaluate this compound and its derivatives as potential therapeutic candidates. Further experimental investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of 2-amino-4-methylphthalazin-1(2H)-one.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors - ProQuest [proquest.com]
- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
